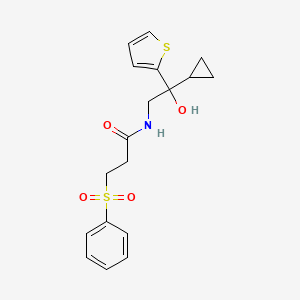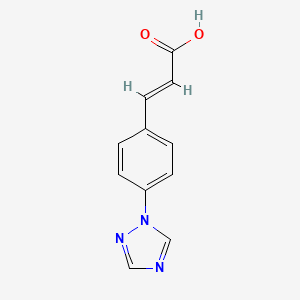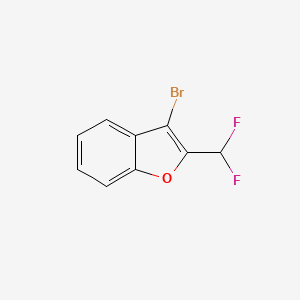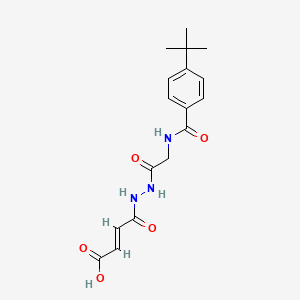
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide" is a structurally complex molecule that incorporates a cyclopropane ring, a thiophene moiety, and a phenylsulfonyl group. This compound is likely to be of interest due to the presence of these functional groups, which are often found in biologically active molecules.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been demonstrated through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide using butyllithium in THF-TMEDA, which produces a dianion that can react with various electrophiles to yield cyclopropanes with high stereoselectivity . Additionally, the synthesis of furanones from N-phenyl-3-(phenylsulfonyl)propanamide also involves the formation of a dianion with butyllithium, followed by reaction with aldehydes and ketones to provide stable γ-hydroxy amides . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray analysis. For instance, the structure of N-(2-hydroxyethyl)cytisinecarbothioamide, a hydrolysis product of a thiourea derivative, was confirmed by X-ray crystallography . This suggests that similar analytical techniques could be employed to determine the precise molecular structure of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide".
Chemical Reactions Analysis
The reactivity of the phenylsulfonyl group in related compounds has been explored. For example, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can undergo hydroxide-promoted reactions to form keto ketenimine, which can then react with nucleophiles to form stable enamine adducts . This indicates that the phenylsulfonyl group in the target compound may also participate in similar nucleophilic reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. Cyclopropanes are known for their ring strain and reactivity, while the thiophene moiety contributes to the compound's aromaticity and electronic properties. The phenylsulfonyl group is a good leaving group and can influence the acidity of adjacent hydrogens. The solubility, melting point, and stability of the compound would be influenced by these functional groups and their interactions. The asymmetric cyclopropanation reactions catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate provide insights into the stereochemical aspects that could affect the physical properties of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of various sulfonamide compounds involves innovative approaches to achieve desired properties and functionalities. For instance, the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial-based biocatalytic systems highlights the role of synthetic chemistry in drug metabolism studies. These metabolites are crucial for understanding drug interactions and effects in biological systems (Zmijewski et al., 2006).
Biological Evaluation
- Compounds containing sulfonamide moieties have been evaluated for their antimicrobial and antioxidant activities. This includes the investigation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety. Such studies are pivotal in identifying potential therapeutic agents against various microbial infections and conditions requiring antioxidant intervention (Darwish et al., 2014).
Applications in Drug Discovery
- The design and synthesis of constrained analogs of pharmacologically active molecules, including those incorporating cyclopropane rings and sulfonamide groups, illustrate the chemical ingenuity in creating more effective and selective therapeutic agents. For example, the creation of enantiomerically pure cyclopropane-phosphonic acids as constrained analogs of known antagonists demonstrates the application of synthetic chemistry in generating novel drug candidates (Midura & Mikołajczyk, 2002).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-17(10-12-25(22,23)15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-24-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPFTMRHYQPMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

